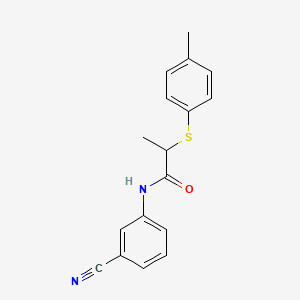
N-(3-cyanophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(4-methylphenyl)sulfanylpropanamide: is an organic compound that belongs to the class of amides It features a cyanophenyl group, a methylphenylthio group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(4-methylphenyl)sulfanylpropanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 3-cyanophenyl bromide and 4-methylthiophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Amidation: The resulting thioether is then reacted with 2-bromopropanamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which N-(3-cyanophenyl)-2-(4-methylphenyl)sulfanylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-cyanophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide
- N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-methylphenyl)propanamide
Uniqueness
N-(3-cyanophenyl)-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-8-16(9-7-12)21-13(2)17(20)19-15-5-3-4-14(10-15)11-18/h3-10,13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHOUOGMJAAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


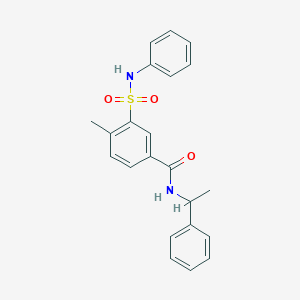
![N~1~-{2-Oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}-2-phenylacetamide](/img/structure/B4205392.png)
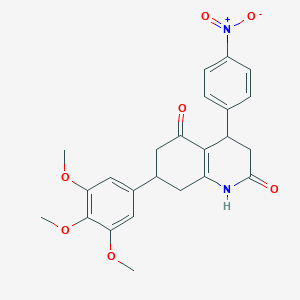
![methyl 2-chloro-5-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4205403.png)
![N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4205414.png)
![1-[2-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4205425.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4205427.png)
![1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4205434.png)
![(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone](/img/structure/B4205443.png)
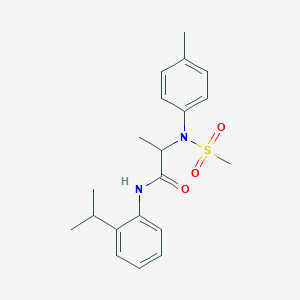
![2-bromo-N-({[4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4205455.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4205457.png)
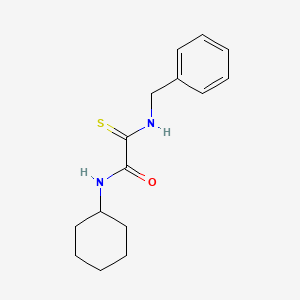
![N-(4-fluorophenyl)-4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4205492.png)
